1,2-Bis(2-chlorophenyl)hydrazine

描述

Historical Context and Discovery

The historical development of this compound synthesis traces back to early investigations into hydrazine chemistry and the exploration of chlorinated aromatic compounds. The compound's discovery emerged from systematic studies of hydrazine derivatives during the mid-20th century, when researchers were actively exploring the synthesis and properties of various substituted hydrazines for potential industrial and pharmaceutical applications. Early synthetic approaches focused on developing efficient methods for introducing chlorine substituents into hydrazine frameworks while maintaining structural integrity and chemical stability.

The evolution of synthetic methodologies for this compound reflects broader advances in organochlorine chemistry and hydrazine synthesis. Initial preparation methods involved multi-step synthetic routes that often required harsh reaction conditions and produced moderate yields. However, as understanding of the compound's chemistry improved, more refined synthetic approaches were developed that enhanced both efficiency and selectivity. The development of catalytic reduction methods, particularly those involving the reduction of nitro-chlorobenzene precursors, represented a significant advancement in the practical synthesis of this compound.

Patent literature from the latter half of the 20th century documents various synthetic approaches to this compound, reflecting industrial interest in its potential applications. These patents described methods for large-scale production and purification, establishing the compound as a commercially viable intermediate for various chemical processes. The documented synthetic procedures revealed the importance of careful reaction control and purification strategies to achieve high-quality products suitable for further chemical transformations.

Research developments in the 1970s and 1980s further refined understanding of the compound's synthesis and properties, with particular emphasis on developing environmentally acceptable production methods. These investigations led to improved synthetic protocols that reduced waste generation and enhanced overall process efficiency. The historical progression of synthetic methodologies demonstrates the continuing interest in this compound and its role as a valuable chemical intermediate in various applications.

Nomenclature and Structural Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its structural composition and functional group arrangement. The compound's Chemical Abstracts Service registry number 782-74-1 provides a unique identifier that distinguishes it from related hydrazine derivatives and isomeric compounds. Alternative nomenclature systems designate this compound as hydrazine, 1,2-bis(2-chlorophenyl)-, which emphasizes the hydrazine core structure with its substituted phenyl groups.

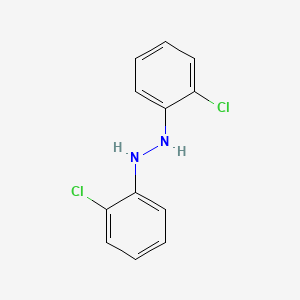

The molecular formula C₁₂H₁₀Cl₂N₂ accurately represents the compound's elemental composition, indicating twelve carbon atoms, ten hydrogen atoms, two chlorine atoms, and two nitrogen atoms. This formula corresponds to a molecular weight of 253.133 grams per mole, as confirmed through analytical characterization studies. The structural identity encompasses a central hydrazine unit (-NH-NH-) with each nitrogen atom bonded to a 2-chlorophenyl group, creating a symmetrical molecular architecture.

Structural analysis reveals specific geometric and electronic characteristics that influence the compound's chemical behavior. The ortho-positioning of chlorine atoms relative to the hydrazine linkage creates steric interactions and electronic effects that distinguish this isomer from its meta- and para-substituted counterparts. X-ray crystallographic studies of related hydrazine compounds have provided insights into the three-dimensional structure and conformational preferences of similar molecules, offering valuable information about bond lengths, angles, and intermolecular interactions.

The compound's structural identity is further characterized by its physical properties, including a melting point of 87°C and a boiling point of 280.8°C at standard atmospheric pressure. These thermal properties reflect the influence of intermolecular forces, including hydrogen bonding capabilities of the hydrazine functional group and the electronic effects of chlorine substituents. The density of 1.405 grams per cubic centimeter indicates a relatively compact molecular packing in the solid state, consistent with the presence of halogen atoms and aromatic rings.

Table 1: Physical and Chemical Properties of this compound

Significance in Organochlorine Chemistry

The significance of this compound within organochlorine chemistry extends across multiple dimensions, encompassing its role as a synthetic intermediate, its contribution to understanding structure-activity relationships, and its applications in materials science research. As a representative organochlorine compound, it exemplifies the unique properties that arise from the combination of halogen substituents with nitrogen-containing functional groups, providing valuable insights into the behavior of similar compounds in this important chemical class.

The compound's significance is particularly evident in its synthetic applications, where it serves as a versatile building block for the construction of more complex molecular frameworks. Research investigations have demonstrated its utility in various synthetic transformations, including its role as a precursor in the synthesis of heterocyclic compounds and its participation in coupling reactions that generate extended conjugated systems. The presence of both hydrazine functionality and chlorophenyl substituents creates multiple reactive sites that can be selectively modified under appropriate reaction conditions.

In the context of organochlorine chemistry research, this compound contributes to fundamental understanding of how chlorine substituents influence molecular properties and reactivity. The ortho-positioning of chlorine atoms creates specific electronic and steric effects that can be studied as model systems for understanding broader principles in organochlorine chemistry. These investigations have revealed important insights into the relationship between molecular structure and chemical behavior, particularly how halogen substituents affect reaction mechanisms and product distributions.

The compound's significance extends to its role in developing new materials with specific properties. Research investigations have explored its incorporation into polymer systems and its use as a precursor for functional materials with tailored characteristics. The presence of multiple reactive sites allows for controlled modification and incorporation into larger molecular frameworks, making it valuable for materials science applications where specific electronic or mechanical properties are desired.

Table 2: Synthetic Applications and Research Contexts

| Application Area | Description | Research Focus |

|---|---|---|

| Synthetic Intermediate | Building block for complex molecules | Heterocycle synthesis, coupling reactions |

| Structure-Activity Studies | Model compound for organochlorine research | Electronic effects, steric interactions |

| Materials Science | Precursor for functional materials | Polymer incorporation, property modification |

| Mechanistic Studies | Investigation of reaction pathways | Hydrazine chemistry, halogen effects |

Contemporary research continues to explore new applications for this compound, particularly in areas where its unique combination of structural features provides advantages over alternative compounds. These investigations contribute to the ongoing development of organochlorine chemistry and demonstrate the continuing relevance of this compound class in modern chemical research. The accumulated knowledge from these studies enhances understanding of both fundamental chemical principles and practical applications, establishing this compound as an important representative of organochlorine chemistry research.

属性

IUPAC Name |

1,2-bis(2-chlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKMQNKKYZERHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NNC2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061138 | |

| Record name | 1,2-Bis(2-chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, <10 mg/L | |

| Record name | 1,2-BIS(2-CHLOROPHENYL) HYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000015 [mmHg], 1.5X10-5 mm Hg at 25 °C /Estimated/ | |

| Record name | 1,2-Bis(2-chlorophenyl) hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5548 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-BIS(2-CHLOROPHENYL) HYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

782-74-1 | |

| Record name | 1,2-Bis(2-chlorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=782-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(2-chlorophenyl)-hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1,2-bis(2-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Bis(2-chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(2-chlorophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DICHLOROHYDRAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ6KQ009YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-BIS(2-CHLOROPHENYL) HYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

87 °C | |

| Record name | 1,2-BIS(2-CHLOROPHENYL) HYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

Diazotization-Reduction Method

A widely reported industrial method starts from 2-chloroaniline, which undergoes diazotization followed by reduction to yield 2-chlorophenylhydrazine.

-

- Starting material: 2-chloroaniline

- Diazotization reaction to form diazonium salt

- Reduction using sodium pyrosulfite as the reductant at 10–35 °C

- pH maintained between 7 and 9 during reduction

- Hydrolysis step to release the hydrazine product

-

- Higher purity of 2-chlorophenylhydrazine

- Lower production cost compared to older methods

- Improved yield (typically above 70%)

| Parameter | Condition | Outcome |

|---|---|---|

| Temperature | 10–35 °C | Optimal for reduction |

| pH | 7–9 | Maintains reaction balance |

| Reducing agent | Sodium pyrosulfite | Effective reduction |

| Yield | 63–72% (prior art), improved with method | High purity product |

This method is described in patent CN101143838A, which emphasizes cost-effectiveness and purity improvements over previous approaches.

Synthesis of 1,2-Bis(2-chlorophenyl)hydrazine

Condensation of 2-Chlorophenylhydrazine

The bis-hydrazine compound can be synthesized by condensation reactions involving 2-chlorophenylhydrazine with suitable carbonyl compounds or by coupling two hydrazine moieties.

- Example from related bis-hydrazone synthesis:

- Benzil (1,2-diphenylethanedione) reacts with 3-chlorophenylhydrazine in ethanol under reflux with acetic acid catalyst.

- Reaction temperature: 80 °C

- Reaction time: 7 hours

- Product isolated by filtration and recrystallization

- Yield: Approximately 71%

Although this example uses 3-chlorophenylhydrazine and forms a bis-hydrazone, it illustrates the approach of refluxing hydrazine derivatives with diketones to form bis-hydrazine structures.

Hydrazine Hydrate Reaction with Intermediates

Another synthetic strategy involves the reaction of hydrazine hydrate with aryl halide intermediates under controlled conditions:

- Heating intermediates with hydrazine hydrate in ethanol at 70 °C for 2 hours

- Monitoring reaction progress by thin-layer chromatography (TLC)

- Isolation of the product by filtration and recrystallization

This method is used for various arylhydrazine derivatives and can be adapted for 2-chlorophenyl derivatives to form bis-hydrazines.

Alternative Methods: Ketazine Route

A patented method for related chlorophenyl hydrazines involves the reaction of 2,4-dichloroaniline with ketazine under heating and controlled addition of water:

- Reaction temperature: 100–130 °C

- Molar ratio of 2,4-dichloroaniline to ketazine: 1:1.5–2

- Water added slowly to control reaction

- Ammonia and acetone reclaimed during the process

- Final product purified by washing with absolute ethanol and drying

This method, though described for 2,4-dichlorophenyl hydrazine, provides insights into hydrazine synthesis via ketazine intermediates, which may be adapted for 2-chlorophenyl derivatives.

Summary Table of Preparation Methods

Research Findings and Analysis

- The diazotization-reduction method remains a cornerstone for preparing 2-chlorophenylhydrazine, offering a balance of yield, purity, and cost.

- The use of sodium pyrosulfite as a reductant under mildly alkaline conditions (pH 7–9) enhances product quality.

- Condensation reactions with diketones or aryl intermediates enable the formation of bis-hydrazine structures, with reflux in ethanol being a common solvent system.

- The ketazine method provides an industrially viable alternative, especially for dichlorophenyl derivatives, with efficient recovery of by-products like ammonia and acetone.

- Reaction monitoring by TLC and recrystallization are standard purification steps ensuring product quality.

化学反应分析

Types of Reactions: 1,2-Bis(2-chlorophenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.

Major Products:

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted hydrazine derivatives depending on the nucleophile used.

科学研究应用

1,2-Bis(2-chlorophenyl)hydrazine has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

作用机制

The mechanism of action of 1,2-Bis(2-chlorophenyl)hydrazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

相似化合物的比较

Structural Comparison with Analogous Compounds

The position of chlorine substituents on the phenyl rings significantly influences the physicochemical and biological properties of diaryl hydrazines. Key structural analogs include:

Key Structural Insights :

- Para-substitution (e.g., 4-chloro or 4-fluoro) favors planar configurations, enhancing interactions with biological targets like Pdcd4 .

Physicochemical Properties

Available data for analogous compounds reveal trends in physical properties:

生物活性

1,2-Bis(2-chlorophenyl)hydrazine (CAS RN: 782-74-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data.

Chemical Structure and Properties

This compound features two chlorophenyl groups attached to a hydrazine core. This structure enhances its chemical reactivity and biological activity through various interaction pathways with molecular targets.

The mechanism of action for this compound involves:

- Enzyme Interaction : The compound can inhibit specific enzymes involved in biochemical pathways, affecting cellular processes such as proliferation and apoptosis.

- Redox Activity : It may participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells.

- Antimicrobial and Anticancer Properties : Studies suggest that the compound exhibits antimicrobial effects against various pathogens and anticancer properties by inducing apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. It has been tested against several bacterial strains, demonstrating efficacy in inhibiting their growth. The specific mechanisms include disrupting bacterial cell membranes and interfering with metabolic pathways.

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .

Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of exposure. The compound induced apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c release into the cytosol .

Study 2: Antimicrobial Testing

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL. The results suggested that the chlorophenyl groups enhance lipophilicity, facilitating better membrane penetration and antibacterial activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,2-Bis(4-chlorophenyl)hydrazine | Similar hydrazine core with different phenyl substitution | Anticancer properties |

| 1,2-Bis(2-bromophenyl)hydrazine | Brominated analog | Lower antimicrobial activity |

| 1,2-Bis(2-fluorophenyl)hydrazine | Fluorinated analog | Enhanced anticancer activity |

The presence of chlorine atoms in this compound contributes to its unique reactivity compared to its analogs with different halogen substitutions. This structural feature may facilitate specific interactions that enhance its biological effects.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,2-Bis(2-chlorophenyl)hydrazine, and what challenges arise during optimization?

- Methodological Answer : A two-step approach is often employed: (1) condensation of 2-chlorobenzaldehyde with hydrazine under acidic conditions to form the hydrazone intermediate, followed by (2) reduction or stabilization of the hydrazine backbone. Challenges include steric hindrance from the 2-chlorophenyl groups, which may require elevated temperatures or catalysts (e.g., acetic acid) to drive the reaction . Purity can be improved via recrystallization using ethanol/water mixtures. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1).

Q. How can crystallographic data for this compound be obtained and refined?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Grow crystals via slow evaporation of a saturated DCM solution. Use SHELX-2018 for structure solution and refinement, leveraging intrinsic constraints for hydrazine bond lengths (N–N ~1.45 Å) and Cl–C–C–N torsional angles . Address disorder in chlorophenyl rings using PART instructions in SHELXL. Validate geometry with Mercury’s Mogul database .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound is prone to oxidation, analogous to 1,2-diphenylhydrazine, which degrades to azobenzene derivatives . Store under argon at –20°C in amber vials. Quantify stability via HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm) with periodic checks for decomposition products. Use antioxidants like BHT (0.1% w/w) to extend shelf life .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

- Methodological Answer : Combine reverse-phase HPLC (retention time ~8.2 min) with ESI-MS (m/z 295 [M+H]⁺) for specificity. For trace analysis, employ GC-MS after derivatization with TFAA (trifluoroacetic anhydride) to enhance volatility. Calibrate using azobenzene as a co-analyte to account for oxidation artifacts .

Advanced Research Questions

Q. How can reductive activation pathways of this compound in hypoxic environments be mechanistically studied?

- Methodological Answer : Mimic hypoxic conditions using an anaerobic chamber (O₂ < 0.1%). Monitor activation via UV-Vis (λ = 320 nm for nitroso intermediates) and LC-MS to detect chloroethylating species. Compare cytotoxicity in AGT-deficient vs. AGT-expressing cell lines (e.g., HCT116) to assess DNA cross-link dependency . Use ³²P-postlabeling to quantify O⁶-guanine adducts .

Q. What computational approaches predict the electronic and intermolecular interactions of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model frontier molecular orbitals and electrostatic potential surfaces. Hirshfeld surface analysis (CrystalExplorer) identifies dominant Cl⋯H (27%) and π⋯π (18%) interactions in crystal packing . MD simulations (AMBER) predict solvation effects in aqueous/DMSO mixtures .

Q. How does this compound interact with glutathione (GSH) in cellular detoxification pathways?

- Methodological Answer : Incubate the compound with GSH (5 mM, pH 7.4, 37°C) and analyze conjugates via LC-HRMS (Q-TOF). Kinetic assays (Ellman’s reagent) quantify GSH depletion rates. Use GST-knockout models (e.g., GSTP1⁻/⁻) to evaluate enzyme-mediated resistance . Compare IC₅₀ shifts in presence of GSH synthesis inhibitors (e.g., BSO) .

Q. Can this compound be functionalized for material science applications, such as MOFs or adsorbents?

- Methodological Answer : Ligand design: React with Zn(II) or Cu(II) salts in DMF/MeOH to form coordination polymers. Characterize MOFs via PXRD and BET surface area analysis. Test adsorption capacity for dyes (e.g., methylene blue) using UV-Vis kinetics. Optimize conditions via RSM (pH 7–9, 25–40°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。